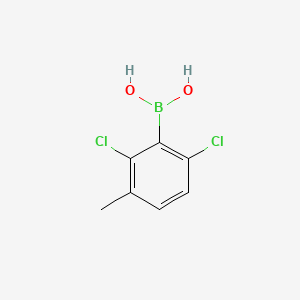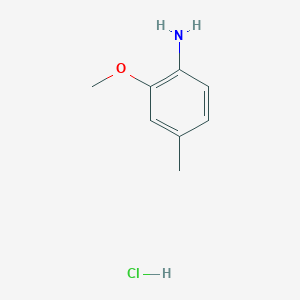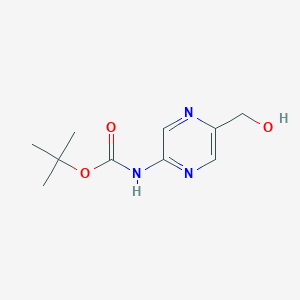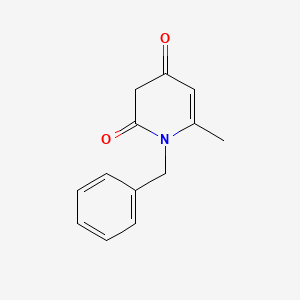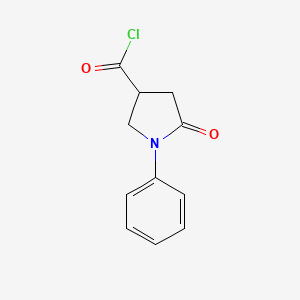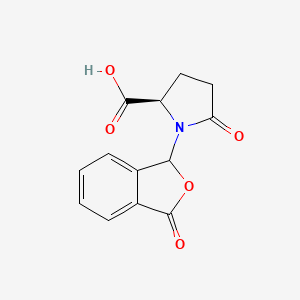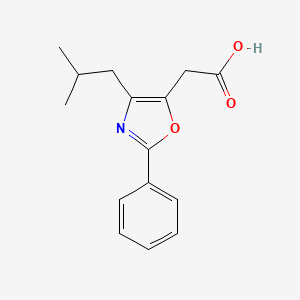
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
描述
The compound “(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid” is an oxazole derivative. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazolones, such as “(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid”, are typically prepared from amino acids in a two-step synthesis: N-acylation of the amino group followed by cyclodehydration involving the activation of the carboxy group . The N-acylation of amino acids can be carried out in an aqueous solvent, typically using Schotten–Baumann conditions . The cyclodehydration of the resulting N-acylamino acids to form oxazolones is performed under anhydrous conditions with dehydrating reagents, such as carbodiimides and acid anhydrides .Molecular Structure Analysis
Oxazoles, including “(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
The preparation of oxazolones from amino acids is effected by two-step synthesis: N-acylation of the amino group followed by cyclodehydration involving the activation of the carboxy group . The N-acylation of amino acids can be carried out in an aqueous solvent, typically using Schotten–Baumann conditions , while the cyclodehydration of the resulting N-acylamino acids to form oxazolones is performed under anhydrous conditions with dehydrating reagents, such as carbodiimides and acid anhydrides .未来方向
The future directions for the study of “(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid” and other oxazole derivatives could include further exploration of their wide spectrum of biological activities . This could involve synthesizing various oxazole derivatives and screening them for their various biological activities .
作用机制
Biochemical Pathways
The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid to prostaglandin H2. This compound is then further metabolized to produce various prostaglandins and thromboxanes. These substances play key roles in various physiological processes, including inflammation, pain sensation, and the regulation of blood flow. By inhibiting the COX enzymes, ibuprofen disrupts this pathway, reducing the production of inflammatory and pain mediators.
Action Environment
The action of ibuprofen can be influenced by various environmental factors. For example, the pH of the stomach can affect the absorption of ibuprofen, with higher pH levels generally leading to increased absorption . Additionally, the presence of food in the stomach can slow the absorption of ibuprofen, potentially delaying its onset of action. Individual patient characteristics, such as age, sex, body weight, and overall health status, can also influence the action, efficacy, and stability of ibuprofen.
属性
IUPAC Name |
2-[4-(2-methylpropyl)-2-phenyl-1,3-oxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)8-12-13(9-14(17)18)19-15(16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYYLQRVENUOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





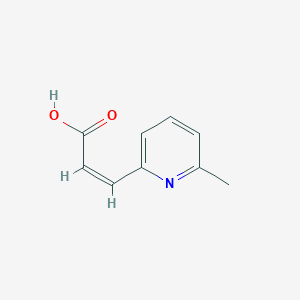

![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)

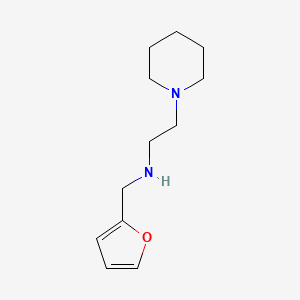
![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)
